![molecular formula C10H9NS2 B2486515 Benzo[b]thiophene-2-carbothioamide, N-methyl- CAS No. 144381-05-5](/img/structure/B2486515.png)

Benzo[b]thiophene-2-carbothioamide, N-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

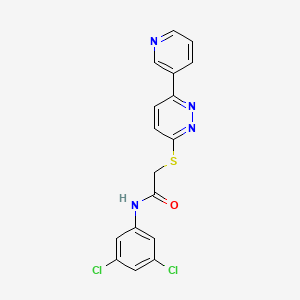

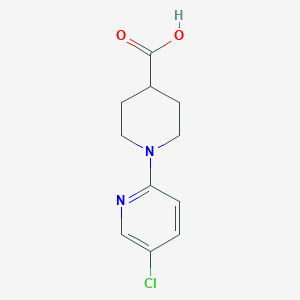

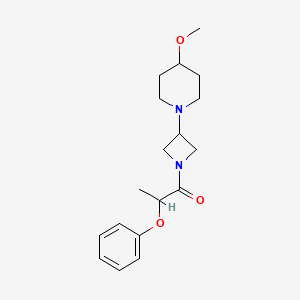

Benzo[b]thiophene-2-carbothioamide, N-methyl- is a chemical compound with the following structural formula: !Molecular Structure . It belongs to the class of benzo[b]thiophenes and contains a carbothioamide functional group.

Synthesis Analysis

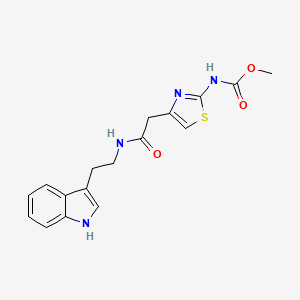

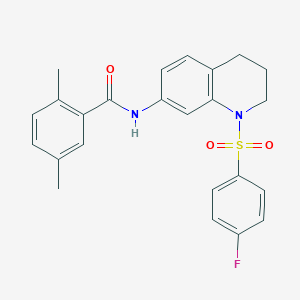

The synthesis of this compound involves introducing different substituents at the 4-position of the benzo[b]thiophene ring. Researchers have designed a series of benzo[b]thiophene-2-carboxamide derivatives as potential STING (Stimulator of Interferon Genes) agonists . These derivatives were prepared through a synthetic campaign for subsequent biological evaluation.

Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-2-carbothioamide, N-methyl- consists of a benzo[b]thiophene ring fused with a carbothioamide group. The N-methyl substitution occurs at the nitrogen atom of the carbothioamide moiety .

Scientific Research Applications

- N-methyl-1-benzothiophene-2-carbothioamide (BTBT) is a champion molecule for high-mobility OFET devices . Researchers have explored its use as a semiconductor material due to its excellent charge transport properties. OFETs based on BTBT exhibit promising performance in electronic applications.

- BTBT has found application in DSSCs as an alternative to fullerene-based acceptors. These solar cells use dyes to absorb sunlight and convert it into electricity. BTBT-based dyes have been investigated for their efficiency in capturing solar energy and enhancing cell performance .

- Similar to DSSCs, BTBT derivatives have been explored in OPVs. These devices utilize organic materials to generate electricity from sunlight. Researchers have studied BTBT-based materials as electron acceptors, aiming to improve the efficiency and stability of organic solar cells .

- Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxide (a derivative of BTBT) has been achieved using graphite felt electrodes. This method offers a yield of 75% and demonstrates the compound’s potential in synthetic chemistry .

Organic Field-Effect Transistors (OFETs)

Dye-Sensitized Solar Cells (DSSCs)

Organic Photovoltaics (OPVs)

Electrochemical Synthesis

Future Directions

: Zhou, R., Wang, X., Zhang, D., Zhan, Z., & Duan, W. (2023). Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. Molecular Diversity, 1-14. Read more : ChemicalBook. (n.d.). Benzo[b]thiophene-2-carboxamide, 4-fluoro-N-methoxy-N-methyl-. Read more : NIST Chemistry WebBook. (n.d.). Benzo[b]thiophene, 2-methyl-. Read more

properties

IUPAC Name |

N-methyl-1-benzothiophene-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS2/c1-11-10(12)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYTYGBMLPAFIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)C1=CC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophene-2-carbothioamide, N-methyl- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3,5-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4,7-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2486434.png)

amino}acetamide](/img/structure/B2486438.png)

![4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2486454.png)